(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a 5-(2-fluorophenyl)furan-2-yl moiety. Its structural uniqueness arises from the conjugated acrylamido linker, which facilitates electronic interactions, and the tetrahydrobenzo[b]thiophene scaffold, which enhances metabolic stability compared to non-saturated analogs . The 2-fluorophenyl group on the furan ring introduces steric and electronic effects that may modulate binding affinity to biological targets, such as enzymes involved in oxidative stress or inflammation .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S/c24-17-7-3-1-5-15(17)18-10-9-14(30-18)11-13(12-25)22(29)27-23-20(21(26)28)16-6-2-4-8-19(16)31-23/h1,3,5,7,9-11H,2,4,6,8H2,(H2,26,28)(H,27,29)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVIRPVMISCUMT-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4F)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization and [1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-throughput reactors and continuous flow chemistry to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The synthesis of this compound likely involves multi-step reactions, leveraging the reactivity of its core functional groups:
Acylation for Acrylamido Formation
- Reaction : The acrylamido group is introduced via acylation of a tetrahydrobenzo[b]thiophene-3-carboxamide precursor with a pre-synthesized acryloyl chloride derivative containing the cyano and fluorophenylfuran moieties .
- Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
- Base: Triethylamine (TEA) to scavenge HCl.
- Temperature: 0–25°C.
Cyano Group Reactivity
- Nucleophilic Attack : The electron-deficient cyano group undergoes nucleophilic addition with amines or thiols .
- Example: Reaction with ethylenediamine forms a diamino derivative.
- Conditions: Ethanol, reflux (80°C, 6–8 hours).
Acrylamido Double Bond Reactions
- Michael Addition : The α,β-unsaturated acrylamido system participates in Michael additions with nucleophiles (e.g., thiols, amines) .
- Example: Reaction with benzylthiol yields a thioether adduct.
- Conditions: Phosphate buffer (pH 7.4), room temperature.
Hydrolysis and Stability
The carboxamide and acrylamido groups are susceptible to hydrolysis under acidic or basic conditions:
Polymerization Potential
The acrylamido moiety can undergo radical-initiated polymerization:
- Conditions :
- Product : Crosslinked polyacrylamide networks with embedded tetrahydrobenzo[b]thiophene units.
Electrophilic Aromatic Substitution on Furan
The 5-(2-fluorophenyl)furan-2-yl group undergoes electrophilic substitution at the α-position of the furan ring:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hours | Nitro-substituted furan |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 4 hours | Sulfonic acid derivative |
Intramolecular Cyclization
Under acidic conditions, the acrylamido group cyclizes with the tetrahydrobenzo[b]thiophene core:
- Conditions : Acetic anhydride, 120°C, 6 hours .
- Product : Fused tricyclic structure via dehydration.
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Acrylamido (C=C) | High (electrophilic) | Michael addition, radical polymerization |
| Cyano (-CN) | Moderate (nucleophilic) | Amine/thiol addition, hydrolysis to carboxylic acid |
| Carboxamide (-CONH₂) | Low (hydrolysis-prone) | Acid/base hydrolysis to -COOH |
| Furan ring | Moderate (electrophilic) | Nitration, sulfonation, Friedel-Crafts alkylation |
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the molecular targets of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Trends
The compound belongs to a broader class of cyanoacrylamido-thiophene derivatives. Key structural analogs and their comparative data are summarized below:
Key Findings:
Core Structure Impact :
- The tetrahydrobenzo[b]thiophene core (as in Compound H) enhances antioxidant activity compared to dimethylthiophene analogs (e.g., 3d, 3e). Saturation of the benzo ring likely improves π-π stacking with biological targets, increasing radical scavenging efficiency .
- The carboxamide group in the target compound may offer superior solubility and bioavailability over ethyl ester derivatives (e.g., 3d, 3e), though direct pharmacokinetic data are lacking .
Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine in the target compound) can enhance metabolic stability and binding specificity. However, hydroxyl and methoxy groups (as in 3d, 3e, and Compound H) are critical for hydrogen bonding with antioxidant enzymes like NADPH oxidase .
- The 5-(2-fluorophenyl)furan-2-yl group in the target compound introduces steric bulk, which may reduce membrane permeability compared to smaller substituents like 4-hydroxyphenyl .
Synthetic Methodology: The target compound was likely synthesized via Knoevenagel condensation, analogous to methods used for 3a-3k (72–94% yields) . Piperidine and acetic acid catalyze the reaction between cyanoacetamido intermediates and substituted aldehydes, forming the acrylamido linker .
Biological Activity
The compound (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of tetrahydrobenzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the tetrahydrobenzo[b]thiophene core followed by the introduction of the acrylamide and cyano groups. The structural elucidation is generally confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit significant anticancer activity. For instance, a related compound showed an IC50 value of 57.10 μg/mL against PDK1 and 64.10 μg/mL against LDHA in colorectal cancer cell lines (LoVo and HCT-116) . These enzymes are critical in cancer metabolism, and their inhibition can lead to reduced tumor growth.
Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| Compound 1b | LoVo | 57.10 | PDK1 Inhibition |
| Compound 1b | HCT-116 | 64.10 | LDHA Inhibition |
| Compound NPs12a | LoVo | 57.15 | Antioxidant Activity |
| Compound NPs12a | HCT-116 | 60.35 | Cytotoxic Activity |
Antioxidant Activity
The antioxidant properties of these compounds have also been evaluated using various assays. For example, one study reported that certain derivatives exhibited strong radical scavenging abilities with IC50 values comparable to standard antioxidants . This suggests that these compounds may mitigate oxidative stress in cancer cells.
Table 2: Antioxidant Activity Assessment
| Compound | Assay Type | IC50 (μg/mL) |
|---|---|---|
| Ethyl 2-(2-cyano-3-(4-hydroxyphenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | DPPH Scavenging | 80.0 |
| Ethyl 2-(2-cyano-3-(substituted phenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Nitric Oxide Scavenging | 95.0 |
Antibacterial Activity
The antibacterial efficacy of these compounds has been tested against various bacterial strains. One study found that compounds with a phenolic hydroxyl group exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus . The mechanism is thought to involve disruption of bacterial cell membranes.
Table 3: Antibacterial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound M | Bacillus subtilis | 15 |
| Compound M | Staphylococcus aureus | 20 |
Case Studies
In a recent case study involving the evaluation of multiple tetrahydrobenzo[b]thiophene derivatives against various cancer cell lines, it was found that certain modifications to the substituents on the thiophene ring significantly enhanced anticancer activity . The study emphasized the importance of structural optimization for improving bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
